molecular formula C19H27N3O2S2 B12591329 Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-

Cat. No.: B12591329
M. Wt: 393.6 g/mol
InChI Key: SLTRHIGFCOQXQB-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- typically involves multi-step organic reactions. One common method includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is often carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- apart is its unique benzothieno pyrimidine core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C19H27N3O2S2

Molecular Weight

393.6 g/mol

IUPAC Name

2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C19H27N3O2S2/c1-10(2)22(11(3)4)15(23)9-25-19-20-17(24)16-13-7-6-12(5)8-14(13)26-18(16)21-19/h10-12H,6-9H2,1-5H3,(H,20,21,24)

InChI Key

SLTRHIGFCOQXQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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